molecular formula C26H23F6N3O3 B11472126 2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

Cat. No.: B11472126
M. Wt: 539.5 g/mol
InChI Key: LBBBKMDJZKFSSJ-UHFFFAOYSA-N
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Description

2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including trifluoromethyl, furan, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the furan-2-ylmethyl imine: This can be achieved by reacting furan-2-carbaldehyde with an amine under acidic or basic conditions.

    Introduction of the trifluoromethyl groups: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling reactions: The benzamide moiety can be introduced through coupling reactions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups may enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide: A similar compound lacking the 2-methyl group.

    2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]acetamide: A similar compound with an acetamide group instead of a benzamide group.

Uniqueness

The presence of multiple trifluoromethyl groups and the furan ring in 2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide makes it unique compared to other similar compounds. These features may confer enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23F6N3O3

Molecular Weight

539.5 g/mol

IUPAC Name

2-methyl-N-[1,1,1-trifluoro-4-(furan-2-ylmethylimino)-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

InChI

InChI=1S/C26H23F6N3O3/c1-16-9-6-7-13-20(16)22(36)35-24(25(27,28)29,26(30,31)32)21(17(2)33-15-19-12-8-14-38-19)23(37)34-18-10-4-3-5-11-18/h3-14,21H,15H2,1-2H3,(H,34,37)(H,35,36)

InChI Key

LBBBKMDJZKFSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(C(=NCC2=CC=CO2)C)C(=O)NC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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